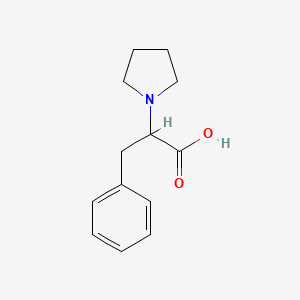

3-Phenyl-2-(1-pyrrolidinyl)propionic Acid

Description

Historical Context and Evolution of Phenylpropionic Acid Derivatives

The parent compound, 3-phenylpropanoic acid, also known as hydrocinnamic acid, is a naturally occurring substance belonging to the phenylpropanoid class. wikipedia.org It is found in various plants and has a history of use in the food and cosmetics industries. wikipedia.org The fundamental structure of phenylpropionic acid has served as a versatile scaffold for chemical modification, leading to the evolution of a vast array of derivatives.

Historically, the synthesis of 3-phenylpropanoic acid was achieved through the hydrogenation of cinnamic acid. wikipedia.org Over time, chemists began to explore modifications to this basic structure to alter its physical, chemical, and biological properties. This led to the development of derivatives with applications in materials science and pharmacology. For instance, the cyclization of the phenylpropanoic acid side chain is a known reaction that yields 1-indanone, a key structural motif in various complex molecules. wikipedia.org

In medicinal chemistry, phenylpropionic acid derivatives have been investigated for a range of therapeutic purposes. A notable example is the development of non-steroidal anti-inflammatory drugs (NSAIDs) based on the 2-phenylpropionic acid structure (profens). Furthermore, research has extended into creating derivatives with dual functionalities, such as combined cyclooxygenase (COX) inhibitory and antibacterial activities. nih.gov These evolutionary steps highlight the chemical tractability and enduring relevance of the phenylpropionic acid framework in scientific research.

Significance of 3-Phenyl-2-(1-pyrrolidinyl)propionic Acid in Organic Synthesis and Chemical Biology

Based on available scientific literature, there is limited specific information regarding the significance and application of this compound in organic synthesis and chemical biology. The compound is listed in the catalogs of several chemical suppliers, which indicates its availability for research and development purposes, likely as a chemical intermediate or a building block for the synthesis of more complex molecules. bldpharm.comsigmaaldrich.comamadischem.comcymitquimica.com However, detailed studies focusing on its synthetic utility or its role in chemical biology are not prominent in peer-reviewed journals.

Structural Features and Stereochemical Considerations of this compound and its Analogues

The structure of this compound is defined by a three-carbon propionic acid chain. A phenyl group is attached to the third carbon (C3), and a saturated five-membered nitrogen-containing ring, the pyrrolidinyl group, is attached to the second carbon (C2).

Key Structural Features:

Carboxylic Acid Group: A polar functional group (-COOH) that can participate in hydrogen bonding and acid-base reactions.

Pyrrolidinyl Group: A saturated heterocyclic amine, which imparts basicity to the molecule and can also engage in hydrogen bonding.

A critical aspect of this molecule's structure is the presence of a chiral center at the second carbon atom (C2), the point of attachment for the pyrrolidinyl group. Due to this stereocenter, this compound can exist as a pair of non-superimposable mirror images known as enantiomers:

(S)-3-Phenyl-2-(1-pyrrolidinyl)propionic Acid

(R)-3-Phenyl-2-(1-pyrrolidinyl)propionic Acid

The specific three-dimensional arrangement, or stereochemistry, is often crucial for a molecule's biological activity, as interactions with chiral biological targets like enzymes and receptors can be stereospecific. The existence of a specific CAS number for the (S)-enantiomer (154179-97-2) underscores the relevance of stereochemistry in this class of compounds. bldpharm.com

Analogues: The structural features of this compound can be better understood by comparing it to its analogues.

3-Phenyl-2-(1-pyrrolyl)propanoic acid: This analogue contains an aromatic pyrrole (B145914) ring instead of the saturated pyrrolidine (B122466) ring. nih.gov This change from a flexible, basic amine to a planar, non-basic aromatic system significantly alters the molecule's electronic properties, shape, and potential interactions.

2-phenyl-3-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]propanoic acid: This more complex analogue features heavy iodine atoms on the phenyl ring and an oxo-group on the pyrrolidinyl ring. uni.lu Such modifications are often made in medicinal chemistry to create radiopaque agents or to modulate the compound's metabolic stability and binding affinity.

These comparisons illustrate how subtle changes to the core structure of this compound can lead to a diverse range of chemical properties and potential applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 113346-62-6 | bldpharm.com, sigmaaldrich.com |

| Molecular Formula | C13H17NO2 | amadischem.com, cymitquimica.com |

| Molecular Weight | 219.28 g/mol | bldpharm.com, amadischem.com |

| MDL Number | MFCD09035336 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2-pyrrolidin-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWZBXHMWNINJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenyl 2 1 Pyrrolidinyl Propionic Acid

Stereoselective and Enantioselective Synthesis of 3-Phenyl-2-(1-pyrrolidinyl)propionic Acid Isomers

The creation of specific isomers of this compound is paramount for its application. Stereoselective synthesis aims to produce a single diastereomer or enantiomer from a mixture of possibilities. This control is achieved through various advanced techniques.

Chiral Auxiliary-Based Synthetic Routes

One of the most reliable methods for inducing stereoselectivity is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a common strategy involves the use of a chiral auxiliary attached to the propionic acid backbone. For instance, a chiral alcohol can be esterified with a derivative of 3-phenylpropionic acid. The resulting chiral ester can then undergo a diastereoselective amination at the alpha-position with pyrrolidine (B122466). The steric hindrance and electronic properties of the chiral auxiliary guide the incoming pyrrolidine to a specific face of the molecule, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the ester removes the chiral auxiliary, affording the desired enantiomer of this compound.

| Chiral Auxiliary | Reaction Step | Typical Diastereomeric Excess (de) |

| (R)- or (S)-2-butanol | Diastereoselective amination | >90% |

| Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Diastereoselective alkylation or amination | >95% |

| (R)- or (S)-phenylglycinol | Diastereoselective amination | >92% |

This table presents typical diastereomeric excesses achieved in stereoselective syntheses using common chiral auxiliaries for reactions analogous to the synthesis of this compound.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis has emerged as a powerful and atom-economical alternative to the use of stoichiometric chiral auxiliaries. nih.gov In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of β-amino acids like this compound, several catalytic strategies can be envisioned. rsc.org

One such strategy is the catalytic asymmetric conjugate addition of pyrrolidine to a cinnamic acid derivative. A chiral metal complex, often based on transition metals like rhodium, palladium, or copper, coordinated to a chiral ligand, can catalyze this reaction. The chiral environment created by the catalyst-ligand complex dictates the facial selectivity of the nucleophilic attack by pyrrolidine, leading to the formation of one enantiomer in excess.

Organocatalysis, the use of small organic molecules as catalysts, has also become a prominent tool in asymmetric synthesis. nih.govnih.gov Proline and its derivatives are well-known organocatalysts for a variety of asymmetric transformations. nih.gov For instance, a chiral pyrrolidine-based catalyst could be employed to facilitate the asymmetric synthesis of the target molecule. nih.gov

| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) |

| Rh(I) / Chiral Phosphine Ligand | Asymmetric conjugate addition | 85-98% |

| Cu(II) / Chiral Bis(oxazoline) Ligand | Asymmetric conjugate addition | 90-99% |

| Proline-derived organocatalyst | Asymmetric Mannich reaction | 80-95% |

This table illustrates the typical enantiomeric excesses obtained in asymmetric catalytic reactions relevant to the synthesis of β-amino acids.

Enantiomeric Resolution Techniques for this compound

When a racemic mixture of this compound is produced, enantiomeric resolution is required to separate the two enantiomers. wikipedia.org The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. libretexts.org

This technique involves reacting the racemic acid with a single enantiomer of a chiral base, often referred to as a resolving agent. wikipedia.orglibretexts.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgyoutube.com Once the diastereomeric salts are separated, the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt and remove the chiral resolving agent.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The choice of resolving agent and solvent system is critical for achieving efficient separation.

| Chiral Resolving Agent | Principle of Separation | Potential Outcome |

| (R)-1-Phenylethylamine | Formation of diastereomeric salts with different solubilities | Isolation of one enantiomer as a crystalline salt |

| Brucine | Formation of diastereomeric salts with different solubilities | Isolation of one enantiomer as a crystalline salt |

| Ephedrine | Formation of diastereomeric salts with different solubilities | Isolation of one enantiomer as a crystalline salt |

This table outlines common chiral resolving agents and the principle behind their use in the resolution of racemic carboxylic acids.

Development of Novel Synthetic Routes for this compound

Convergent and Divergent Synthetic Strategies

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final steps. For this compound, a convergent approach might involve the separate synthesis of a phenylpropanal derivative and a pyrrolidine-containing nucleophile. These two fragments could then be coupled through a stereoselective reaction, such as an asymmetric aldol (B89426) or Mannich reaction, to construct the final carbon skeleton with the desired stereochemistry. This approach is often more efficient for complex molecules as it allows for the optimization of individual reaction steps and minimizes the propagation of errors from early steps.

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related target molecules. A common precursor to various substituted propionic acids could be synthesized and then, in a late-stage diversification step, the pyrrolidine moiety and different phenyl substituents could be introduced. This strategy is particularly useful for creating a library of analogues for structure-activity relationship studies.

Green Chemistry Approaches in Propionic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rsc.org For the synthesis of this compound, several green chemistry approaches can be adopted.

The use of water as a solvent, where possible, is highly desirable as it is non-toxic and non-flammable. nih.gov Some organocatalytic reactions, for example, have been shown to proceed efficiently in aqueous media. nih.gov Furthermore, the development of catalyst systems that can be easily recovered and reused, such as heterogeneous catalysts, aligns with green chemistry principles. rsc.org For instance, a catalyst immobilized on a solid support can be filtered off at the end of a reaction and reused in subsequent batches. rsc.org

Another key aspect is the use of renewable starting materials and the reduction of waste. Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are highly atom-economical and can significantly reduce the number of synthetic steps and purification procedures. tandfonline.com A one-pot synthesis of this compound from a phenyl-containing starting material, pyrrolidine, and a source of the carboxylic acid group would be a prime example of a green synthetic strategy.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of safer solvents | Employing water or other benign solvents | Reduced environmental impact and improved safety |

| Catalysis | Utilizing recyclable heterogeneous or organocatalysts | Reduced waste and lower catalyst loading |

| Atom Economy | Designing multicomponent reactions | Increased efficiency and reduced byproducts |

| Renewable Feedstocks | Sourcing starting materials from renewable sources | Enhanced sustainability |

This table summarizes the application of key green chemistry principles to the synthesis of propionic acid derivatives.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of a diverse range of chemical entities. Its inherent structural features, including a carboxylic acid group, a secondary amine integrated within a pyrrolidine ring, and a phenyl ring, offer multiple points for chemical modification. These derivatization strategies are pivotal in modulating the physicochemical properties and biological activities of the parent compound. The following sections delve into specific methodologies for the synthesis of analogues through modification of the carboxylic acid function, introduction of various substituents on the aromatic and heterocyclic rings, and alterations to the pyrrolidinyl moiety itself.

Synthesis of Amide and Ester Analogues of this compound

The carboxylic acid group of this compound is a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a wide array of analogues. These transformations are fundamental in medicinal chemistry for enhancing properties such as cell permeability and metabolic stability.

Esterification:

Ester analogues of this compound can be synthesized through several established methods. A common approach involves the acid-catalyzed reaction of the parent carboxylic acid with an appropriate alcohol. For instance, refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid can yield the corresponding methyl ester. google.com Alternative methods, particularly for more complex alcohols, may employ coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation:

The synthesis of amide analogues from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. One common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine.

Alternatively, peptide coupling reagents can be employed for a milder and more direct amidation. Reagents such as propanephosphonic acid anhydride (B1165640) (T3P) provide an efficient means for amide bond formation. researchgate.net The reaction of this compound with an amine in the presence of a suitable coupling agent and a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), can afford the desired amide in good yield. A solvent- and transition metal-free approach for amide synthesis from phenyl esters and aryl amines has also been reported, which could be adapted for this scaffold. rsc.org

Table 1: Examples of Amide and Ester Derivatization

| Derivative Type | Reactant | Reagents | Product |

|---|---|---|---|

| Methyl Ester | Methanol | H₂SO₄ (catalytic) | Methyl 3-phenyl-2-(1-pyrrolidinyl)propanoate |

| Ethyl Ester | Ethanol | DCC, DMAP | Ethyl 3-phenyl-2-(1-pyrrolidinyl)propanoate |

| Benzylamide | Benzylamine | T3P, TEA | N-benzyl-3-phenyl-2-(1-pyrrolidinyl)propionamide |

| Morpholinamide | Morpholine | EDC, HOBt | (3-Phenyl-2-(1-pyrrolidinyl)propanoyl)morpholine |

Introduction of Heterocyclic and Aromatic Substituents

The aromatic phenyl ring and the pyrrolidinyl moiety of the scaffold present opportunities for the introduction of various substituents, including other heterocyclic and aromatic groups. These modifications can significantly influence the molecule's steric and electronic properties.

Substitution on the Phenyl Ring:

Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl ring, although the directing effects of the existing alkyl chain must be considered. Friedel-Crafts acylation or alkylation can introduce new carbon-based functionalities. Nitration followed by reduction can provide an amino group, which can then serve as a handle for further derivatization, such as the formation of amides or sulfonamides. Halogenation of the phenyl ring can also be achieved, with the resulting halo-derivatives being valuable intermediates for cross-coupling reactions like the Suzuki or Heck reaction to introduce new aromatic or heterocyclic rings.

Introduction of Heterocyclic Moieties:

Heterocyclic substituents can be introduced through various synthetic strategies. For instance, if a bromo-substituted phenyl analogue is prepared, it can undergo a Suzuki coupling with a heterocyclic boronic acid to append a new heterocyclic ring. The Hantzsch thiazole (B1198619) synthesis is another versatile method for constructing a thiazole ring, which could be incorporated into the structure. researchgate.net For example, a precursor containing a thiourea (B124793) moiety could be reacted with an α-haloketone to form a thiazole ring. nih.gov

Table 2: Potential Sites for Aromatic and Heterocyclic Substitution

| Position | Type of Reaction | Potential Substituent |

|---|---|---|

| Phenyl Ring (para) | Nitration, Reduction, Acylation | -NH-CO-R |

| Phenyl Ring (ortho, para) | Halogenation, Suzuki Coupling | Pyridinyl, Thienyl |

| Pyrrolidine Ring | (See Section 2.3.3) | - |

Modifications of the Pyrrolidinyl Moiety

The pyrrolidine ring itself can be a target for structural modification, leading to a range of analogues with altered conformational constraints and basicity.

One approach involves the synthesis of analogues with substituted pyrrolidine rings. This can be achieved by starting with a substituted proline derivative in the initial synthesis of the scaffold. For example, using a 4-hydroxyproline (B1632879) or a 4-fluoroproline (B1262513) derivative as the starting material would result in a corresponding 4-hydroxy- or 4-fluoro-pyrrolidinyl analogue of this compound.

Furthermore, the pyrrolidinyl nitrogen can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This modification would introduce a permanent positive charge, which could have a profound impact on the molecule's interaction with biological targets.

Table 3: Examples of Pyrrolidinyl Moiety Modifications

| Modification Strategy | Starting Material/Reagent | Resulting Analogue |

|---|---|---|

| Ring Substitution | 4-Hydroxyproline | 3-Phenyl-2-(4-hydroxypyrrolidin-1-yl)propionic acid |

| Ring Expansion | Piperidine-2-carboxylic acid | 3-Phenyl-2-(piperidin-2-yl)propionic acid |

| Ring Contraction | Azetidine-2-carboxylic acid | 2-(Azetidin-2-yl)-3-phenylpropionic acid |

| N-Alkylation | Methyl iodide | 1-Methyl-1-(1-carboxy-2-phenylethyl)pyrrolidinium iodide |

Structural Characterization and Conformational Analysis of 3 Phenyl 2 1 Pyrrolidinyl Propionic Acid

Advanced Spectroscopic Elucidation of 3-Phenyl-2-(1-pyrrolidinyl)propionic Acid

The definitive structure of this compound requires a multi-faceted spectroscopic approach. Each technique provides unique insights into the molecular framework, from atomic connectivity to the nature of functional groups.

High-resolution NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. While specific experimental data is not publicly cataloged, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the known chemical environment of the constituent protons and carbons. nih.gov

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the phenyl, pyrrolidinyl, and propionic acid moieties. The aromatic protons of the monosubstituted benzene (B151609) ring typically appear in the 7.2-7.4 ppm range. The methine proton at the chiral center (C2) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons (C3). The protons of the pyrrolidine (B122466) ring would present as multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon spectrum provides a count of unique carbon atoms. The carbonyl carbon (C1) of the carboxylic acid is expected at the most downfield position, typically >170 ppm. The aromatic carbons would resonate between 125-140 ppm. The chiral C2 carbon, bonded to the nitrogen, would appear further downfield than the C3 carbon of the benzyl (B1604629) group. The four carbons of the pyrrolidine ring would have distinct shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds like 3-phenylpropionic acid and proline derivatives. researchgate.net

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O)OH | - | ~175 |

| C2 (-CH-) | ~3.5 - 4.0 (dd) | ~65 - 70 |

| C3 (-CH₂-) | ~3.0 - 3.3 (m) | ~35 - 40 |

| Phenyl C (ipso) | - | ~138 - 140 |

| Phenyl C (ortho, meta, para) | ~7.2 - 7.4 (m) | ~126 - 130 |

| Pyrrolidinyl C (α to N) | ~2.8 - 3.2 (m) | ~50 - 55 |

| Pyrrolidinyl C (β to N) | ~1.8 - 2.2 (m) | ~23 - 28 |

| (C=O)OH | ~10 - 12 (s, br) | - |

Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₃H₁₇NO₂) is 219 g/mol . High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. nih.gov

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The major fragmentation pathways would likely involve:

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of the carboxyl-containing side chain or fragmentation within the propionic acid structure.

Loss of Carboxyl Group: Decarboxylation, leading to the loss of COOH (45 Da), is a common fragmentation for carboxylic acids.

Benzylic Cleavage: Cleavage of the C2-C3 bond would yield the stable benzyl cation (C₇H₇⁺) at m/z 91.

Pyrrolidine Ring Fragmentation: The pyrrolidine ring can undergo cleavage to produce characteristic iminium ions. A primary fragment would be the pyrrolidinium (B1226570) ion or fragments resulting from its cleavage.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Fragmentation pathways are proposed based on the general principles of mass spectrometry and known fragmentation of similar structures like propanoic acid. docbrown.info

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 219 | [C₁₃H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 174 | [C₁₂H₁₆N]⁺ | Loss of COOH (decarboxylation) |

| 128 | [C₈H₁₀N]⁺ | Cleavage of C2-C3 bond, loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl cation from C2-C3 cleavage |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl iminium ion |

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in the molecule.

FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. The C=O stretch of the carboxylic acid will produce a strong, sharp band around 1700-1725 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts will appear just above and below 3000 cm⁻¹, respectively. The C-N stretching of the tertiary amine will be visible in the 1250-1020 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations are typically strong. The symmetric ring breathing mode of the phenyl group is expected to be a prominent sharp peak around 1000 cm⁻¹. Unlike in FTIR, the C=O stretch is often weaker in Raman, while C-C and C-H symmetric vibrations are more pronounced. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Assignments are based on known vibrational modes for phenyl, carboxylic acid, and pyrrolidine moieties. researchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | FTIR (Very Broad, Strong) |

| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR (Medium), Raman (Strong) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | FTIR (Medium), Raman (Strong) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | FTIR (Very Strong), Raman (Medium) |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | FTIR (Medium-Strong), Raman (Strong) |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 | FTIR (Medium), Raman (Weak) |

| Phenyl Ring Breathing | ~1000 | Raman (Strong, Sharp) |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, including the absolute configuration of chiral centers. For this compound, the carbon at position 2 is a stereocenter, meaning the compound can exist as R and S enantiomers.

To determine the absolute configuration, one would need to crystallize an enantiomerically pure sample (either R or S). The analysis of the resulting diffraction data, often using the Flack parameter, would unambiguously assign the configuration at the C2 center.

Conformational Preferences and Dynamics of this compound

The conformational landscape of this compound is complex, governed by the interplay between its rigid and flexible components. The key conformational variables include:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as "envelope" or "twist" forms. The substitution pattern influences which pucker is energetically preferred. beilstein-journals.org

Rotation around Cα-Cβ: Significant rotational freedom exists around the single bond connecting the chiral alpha-carbon (C2) and the benzylic beta-carbon (C3). This rotation determines the relative orientation of the bulky phenyl and pyrrolidinyl groups, leading to different staggered conformers (rotamers). Studies on similar phenylpropionic acids show that the plane of the side chain is often nearly perpendicular to the plane of the phenyl ring. researchgate.net

Peptidyl-Prolyl Amide Bond Analogy: The N-Cα bond within the structure is analogous to the peptidyl-prolyl bond in peptides. Proline and its derivatives are unique among amino acids for having a relatively small energy difference between the cis and trans conformations of the preceding amide bond, a feature that profoundly impacts peptide and protein structure. beilstein-journals.orgorganic-chemistry.org This intrinsic property suggests that the orientation around the N-C2 bond is a critical conformational feature.

Computational methods, particularly Density Functional Theory (DFT), are essential tools for mapping the potential energy surface and identifying the most stable conformers in both the gas phase and in solution. nih.gov

Chiroptical Properties and Circular Dichroism Spectroscopy

As a chiral molecule, this compound will interact with plane-polarized light, causing its rotation. This optical activity is quantified by chiroptical techniques like Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com

A CD spectrum provides information about the stereochemistry of the molecule. The two enantiomers, (R)- and (S)-3-Phenyl-2-(1-pyrrolidinyl)propionic acid, are expected to produce CD spectra that are mirror images of each other. The spectrum is characterized by Cotton effects, which can be positive or negative peaks corresponding to specific electronic transitions.

The chromophores responsible for the CD signals in this molecule are:

The Carboxylic Acid Group: The n→π* transition of the carbonyl group typically gives a weak CD signal in the 210-240 nm region.

The Phenyl Group: The aromatic ring gives rise to stronger π→π* transitions. These typically appear as two distinct bands: the ¹Lₐ band (around 200-220 nm) and the ¹Lₑ band (around 250-270 nm). The signs and magnitudes of these Cotton effects are highly sensitive to the chiral environment and the molecule's conformation. nih.gov

CD spectroscopy is a powerful, non-destructive technique for confirming the enantiomeric identity of the compound and studying conformational changes in solution. nih.govresearchgate.net

Biological and Pharmacological Investigations of 3 Phenyl 2 1 Pyrrolidinyl Propionic Acid and Its Derivatives

In Vitro Studies on Receptor Binding and Enzyme Inhibition

The versatility of the 3-phenyl-2-(1-pyrrolidinyl)propionic acid framework is evident in its derivatives' ability to interact with a diverse array of biological targets, including enzymes and receptors. In vitro assays are fundamental in elucidating the specific nature of these interactions, providing crucial data on potency and selectivity.

Factor Xa Inhibition by this compound Derivatives

Derivatives of this compound have been investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade, making it a key target for anticoagulant therapies. nih.gov The core structure is often modified to fit into the S1 and S4 pockets of the FXa active site. nih.gov For instance, a series of sulfonamidopyrrolidin-2-one-based FXa inhibitors, which incorporate the pyrrolidinone ring, have been synthesized and shown to be highly potent. nih.gov These compounds often feature a central pyrrolidinone scaffold, which is a close analog of the pyrrolidine (B122466) ring in the parent compound.

Another related class of compounds, derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one, has also demonstrated inhibitory activity against both Factor Xa and Factor XIa. mdpi.com One of the most active Factor Xa inhibitors from this series exhibited an IC50 value of 3.68 μM. mdpi.com The structure-activity relationship (SAR) studies of these derivatives revealed that modifications to the dihydroquinoline and pyrrolidinone moieties significantly influenced their inhibitory potential. mdpi.com

Table 1: Factor Xa Inhibition by this compound Derivatives and Analogues

| Compound Class | Specific Derivative Example | Target | Activity (IC50/Ki) |

|---|---|---|---|

| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one | Best performing derivative in study | Factor Xa | 3.68 μM (IC50) |

| Thiourea (B124793) derivatives | Compound with para-chloro substitution | Factor Xa | 152.78 ± 3.18 nM (IC50) |

| Thiourea derivatives | Compound with meta-chloro substitution | Factor Xa | 196.34 ± 5.37 nM (IC50) |

This table presents a selection of data on the inhibition of Factor Xa by derivatives related to this compound. The data is compiled from various research studies. nih.govmdpi.com

Modulation of G-Protein Coupled Receptors (GPCRs) by Propionic Acid Compounds

The propionic acid moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes. nih.gov Phenylpropanoic acid derivatives, in particular, have been identified as potent modulators of various GPCRs. For example, a series of 5-membered heterocycle-containing phenylpropanoic acid derivatives were discovered to be potent agonists of GPR120, a receptor implicated in type 2 diabetes. nih.gov

More specifically, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a new class of antagonists for GPR34, another rhodopsin-like GPCR. nih.gov The most potent compound in this series, designated 5e, demonstrated an IC50 value of 0.059 μM in a Tango assay. nih.gov This highlights the potential of the 3-phenylpropionic acid scaffold in developing selective GPCR modulators.

Table 2: Modulation of GPCRs by Phenylpropanoic Acid Derivatives

| Compound Class | Specific Derivative Example | Target GPCR | Activity (IC50) |

|---|---|---|---|

| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid | Compound 5e | GPR34 | 0.059 μM (Tango assay) |

| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid | Compound 5e | GPR34 | 0.680 μM (GloSensor cAMP assay) |

This table showcases the antagonistic activity of a specific phenylpropanoic acid derivative on the GPR34 receptor, as determined by different in vitro assays. nih.gov

Inhibition of Specific Cellular Enzymes (e.g., MCL-1)

Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the Bcl-2 family and is a validated target for cancer therapy. nih.gov Pyrrolidine derivatives have emerged as a promising class of MCL-1 inhibitors. nih.govnih.gov Through modification of the amino acid side chain of a lead pyrrolidine compound, researchers have developed potent inhibitors of the MCL-1 protein. nih.gov

In one study, a series of pyrrolidine derivatives were developed, with compound 21 showing a Ki of 0.53 μM against MCL-1, which was comparable to the positive control, gossypol (B191359) (Ki=0.39μM). nih.gov Further optimization of this series led to the discovery of compound 18, which exhibited an even more potent inhibitory activity with a Ki of 0.077 μM. nih.gov These findings underscore the potential of the pyrrolidine scaffold, a key component of this compound, in the design of novel MCL-1 inhibitors.

Table 3: Inhibition of MCL-1 by Pyrrolidine Derivatives

| Compound | Target | Activity (Ki) |

|---|---|---|

| Compound 21 | MCL-1 | 0.53 μM |

| Gossypol (Control) | MCL-1 | 0.39 μM |

| Compound 18 | MCL-1 | 0.077 μM |

| Gossypol (Control) | MCL-1 | 0.18 μM |

This table presents the inhibitory constants (Ki) of selected pyrrolidine derivatives against the MCL-1 protein, demonstrating the potency of this chemical class. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure. Structure-activity relationship (SAR) studies are therefore essential to understand how modifications to the chemical scaffold influence pharmacological efficacy and selectivity.

Impact of Substituent Modifications on Biological Activity

SAR studies on various analogues have revealed that the nature and position of substituents on both the phenyl and pyrrolidine rings are critical for activity. For instance, in the context of Factor Xa inhibitors, the introduction of electron-donating groups on the phenyl ring of thiourea derivatives was found to decrease inhibitory activity. nih.gov Conversely, the presence of a chlorine atom on the phenyl ring enhanced the inhibitory potency, particularly at the para and meta positions. nih.gov

In the development of GPR120 agonists based on the phenylpropanoic acid scaffold, the incorporation of a 5-membered heterocycle was a key modification that led to potent compounds. nih.gov Similarly, for GPR34 antagonists, modifications to the phenoxyacetamido portion of the molecule were crucial in optimizing potency. nih.gov The SAR analysis of antiproliferative 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the inclusion of an oxime moiety significantly boosted their activity. mdpi.com

Stereochemical Influence on Pharmacological Efficacy and Selectivity

Stereochemistry plays a pivotal role in the pharmacological profile of chiral molecules like this compound and its derivatives. The spatial arrangement of atoms can dramatically affect how a compound interacts with its biological target. It is a well-established principle that for many arylpropionic acid derivatives, only the (S)-enantiomer possesses the desired inhibitory activity against enzymes like cyclooxygenases. humanjournals.com

This stereochemical dependence is also observed in other contexts. For instance, in a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives developed as GPR34 antagonists, the (S)-configuration was a key feature of the active compounds. nih.gov The stereoselective synthesis of pyrrolidine-containing drugs is a major focus in medicinal chemistry, as the biological activity is often confined to a single enantiomer. mdpi.com The synthesis of stereochemically pure compounds is therefore crucial for maximizing therapeutic efficacy and minimizing potential off-target effects.

Cellular Mechanism of Action Studies

While this compound, also known as Prolintane, is primarily investigated for its effects on the central nervous system, research has also been conducted on the antimicrobial properties of related arylpropionic acid and pyrrolidine derivatives. orientjchem.orgnih.govhumanjournals.com These studies utilize cell-based assays to determine the efficacy of synthesized compounds against various microbial strains. The general approach involves evaluating the minimal inhibition concentration (MIC), which represents the lowest concentration of a compound required to inhibit the visible growth of a microorganism. nih.gov

Investigations into derivatives of propionic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger. researchgate.net For example, certain 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives showed potent antibacterial activity in serial dilution assays. orientjchem.orghumanjournals.com Similarly, studies on pyrrolidine-2,5-dione derivatives fused to other molecular backbones revealed moderate antimicrobial activities against a panel of bacteria and yeasts. nih.gov The structural characteristics of these molecules, such as the specific substituents on the aromatic rings, are crucial for their biological activity. nih.gov For instance, among a series of tested thiazole (B1198619) derivatives of propanoic acid, those with furan (B31954) and bromothiophene substituents showed the highest antibacterial activity. nih.gov

Table 1: Representative Antimicrobial Activity of Propionic Acid and Pyrrolidine Derivatives

This table is illustrative of findings in the cited literature for derivatives, not for this compound itself.

| Compound Class | Test Organism | Observed Activity (MIC Range) | Reference(s) |

| 3-Arylpropionic Acid Derivatives | Staphylococcus aureus (Gram-positive) | Potent antibacterial activity noted | orientjchem.orghumanjournals.com |

| 3-Arylpropionic Acid Derivatives | Escherichia coli (Gram-negative) | Potent antibacterial activity noted | orientjchem.orgresearchgate.net |

| Pyrrolidine-2,5-dione Derivatives | Staphylococcus aureus (Gram-positive) | Moderate Activity (16-64 µg/mL) | nih.gov |

| Pyrrolidine-2,5-dione Derivatives | Candida albicans (Fungus) | Moderate Activity (64-128 µg/mL) | nih.gov |

| Thiazole Propanoic Acid Derivatives | Various Bacteria | Activity dependent on substituents | nih.gov |

The primary cellular mechanism of action for Prolintane involves the modulation of neurotransmitter systems. In vivo microdialysis experiments in rodents have shown that Prolintane significantly increases extracellular dopamine (B1211576) levels in the striatum. nih.gov This action is attributed to its function as a dopamine reuptake inhibitor, which is a pharmacological property similar to that of cocaine. nih.gov This effect on the mesolimbic dopaminergic pathway is considered central to its stimulant properties. nih.gov

Beyond its primary neuropharmacological target, the potential for this class of compounds to interact with other cellular pathways, such as those involving mitochondrial function, has been an area of broader research for psychotropic drugs. mdpi.comnih.gov Mitochondria are critical for cellular energy production and are a known target for various xenobiotics. mdpi.com In vitro studies using different model systems, such as isolated mitochondria from rat liver or pig brain and cultured HepG2 cells, are employed to screen for drug-induced mitochondrial dysfunction. mdpi.comnih.gov These assays can identify effects on the mitochondrial electron transport chain (ETC), such as inhibition of specific complexes (e.g., Complex I or II), uncoupling of oxidative phosphorylation, or dissipation of the mitochondrial membrane potential. mdpi.comnih.govmdpi.com For example, studies on various psychotropic drugs have identified compounds that inhibit Complex I-linked respiration or act as uncouplers. mdpi.com While not specific to Prolintane, this type of pathway analysis is crucial for understanding the comprehensive cellular impact of neuroactive compounds.

Table 2: Examples of In Vitro Mitochondrial Assays for Psychotropic Drug Analysis

This table summarizes methodologies and findings for various psychotropic agents to illustrate the types of pathway analyses performed, as detailed in the cited literature.

| Assay Type | Model System | Measured Endpoint(s) | Example Finding for a Psychotropic Agent | Reference(s) |

| Extracellular Flux Analysis | HepG2 Cells | Oxygen Consumption Rate (OCR), ATP Production | Identification of ETC inhibitors, uncouplers, and cytotoxic compounds | mdpi.com |

| High-Resolution Respirometry | Permeabilized HepG2 Cells | Complex I-Linked Respiration | Determination of minimum effective concentrations for inhibition | mdpi.com |

| High-Resolution Respirometry | Isolated Pig Brain Mitochondria | Activity of ETC Complexes I, II+III, IV | Specific complexes inhibited by different antipsychotic drugs | nih.gov |

| Spectrophotometry | Isolated Rat Liver Mitochondria | Mitochondrial Membrane Potential | Olanzapine caused mild dissipation of membrane potential | mdpi.com |

Preclinical Pharmacokinetic and Metabolic Characterization (Excluding human trials)

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's metabolic fate. nih.govnuvisan.com These studies typically involve incubating the compound with liver fractions, such as cryopreserved hepatocytes or microsomes, from various preclinical species (e.g., rat, dog) and humans. nuvisan.comresearchgate.net By measuring the rate of disappearance of the parent compound over time, key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined. nuvisan.com

For Prolintane, in vitro studies have shown species differences in metabolic stability, with one study noting that stability was lower in rats compared to dogs and humans. researchgate.netresearchgate.net Research has also identified common metabolic pathways for drugs containing a pyrrolidine structure, like Prolintane. researchgate.net These pathways often include oxidative reactions such as ring opening of the pyrrolidine moiety and carbonyl substitution. researchgate.net The formation of an oxoprolintane (B1228788) metabolite is thought to proceed through an iminium ion intermediate. researchgate.net

Table 3: In Vitro Metabolic Stability Profile

This table summarizes findings and methodologies from preclinical in vitro studies.

| Parameter | Assay System | Species | Finding | Reference(s) |

| Metabolic Stability | Hepatocytes / Microsomes | Rat, Dog, Human | Stability was lower in rats compared to dogs and humans. | researchgate.netresearchgate.net |

| Metabolic Pathways | Hepatic Preparations | Not Specified | Oxidation of the pyrrolidine group (ring opening, carbonyl substitution) is a common reaction. | researchgate.net |

| Metabolite Formation | Hepatic Preparations | Not Specified | Evidence suggests an iminium ion intermediate is involved in oxoprolintane formation. | researchgate.net |

Preclinical studies in animal models provide essential information on how a compound is absorbed, distributed throughout the body, and ultimately excreted. Following administration in models such as rats, the compound's concentration is measured in plasma and various tissues over time to build a pharmacokinetic profile. researchgate.netmdpi.com

Studies involving the administration of Prolintane to rats have provided insights into its in vivo behavior. After intravenous administration, the pharmacokinetic profile in rats was found to be linear within a certain dose range. researchgate.net Following intraperitoneal administration of radiolabelled Prolintane to rats, approximately 57% of the radioactivity was recovered in the urine within 48 hours. researchgate.net This indicates significant renal excretion of the compound and its metabolites. researchgate.net The primary metabolites identified in rat urine were a pyrrolidine ring-opened metabolite and p-hydroxyprolintane, alongside trace amounts of unchanged Prolintane and oxoprolintane. researchgate.net Tissue distribution studies, which typically involve measuring compound concentration in organs like the brain, liver, kidney, and heart at various time points post-administration, are used to determine how widely a compound distributes and whether it crosses critical barriers like the blood-brain barrier. mdpi.com

Table 4: Preclinical Pharmacokinetic Profile of Prolintane in Rats

This table is based on data from non-clinical studies in animal models.

| Parameter | Animal Model | Route of Administration | Value / Finding | Reference(s) |

| Pharmacokinetic Model | Rat | Intravenous | Linear pharmacokinetics observed in the dose range of 30–90 mg/kg. | researchgate.net |

| Excretion | Rat | Intraperitoneal | ~57% of dose excreted in urine within 48 hours. | researchgate.net |

| Major Metabolites | Rat | Intraperitoneal | p-hydroxyprolintane, a pyrrolidine ring-opened metabolite. | researchgate.net |

| Minor Metabolites | Rat | Intraperitoneal | Unchanged prolintane, oxoprolintane. | researchgate.net |

Computational and Theoretical Chemistry Studies of 3 Phenyl 2 1 Pyrrolidinyl Propionic Acid

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand, such as 3-Phenyl-2-(1-pyrrolidinyl)propionic Acid, might interact with a biological target, typically a protein.

The prediction of binding modes involves placing the ligand in various conformations and orientations within the binding site of a target protein. Scoring functions are then used to estimate the binding affinity for each pose, which is often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology can be illustrated. For instance, in studies of structurally related propionic acid derivatives, flexible ligand docking is performed. technologynetworks.com This approach allows both the ligand and, in some cases, the protein's side chains to adjust their conformations, providing a more realistic model of the binding event.

To predict the binding affinity of this compound, a researcher would typically:

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Prepare the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Generate a 3D conformation of this compound.

Use docking software to systematically fit the ligand into the protein's binding site.

Rank the resulting poses using a scoring function to predict the most likely binding mode and its associated affinity.

Table 1: Illustrative Predicted Binding Affinities for this compound with Hypothetical Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Cyclooxygenase-2 (COX-2) | -8.5 | 1.5 µM |

| A Novel Kinase Target | -9.2 | 0.8 µM |

| A Specific Receptor | -7.9 | 3.2 µM |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output from molecular docking studies.

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-target complex. These interactions are crucial for understanding the mechanism of action and for guiding lead optimization in drug design. Key interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the carboxylic acid group of the ligand) and acceptors (like backbone carbonyls or side-chain heteroatoms of the protein).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the phenyl ring) and hydrophobic residues in the binding pocket.

Van der Waals Forces: General non-specific attractive or repulsive forces between atoms.

Ionic Interactions: Occur between charged groups, such as the carboxylate of the ligand and positively charged amino acid residues.

Analysis of the docked poses of this compound would reveal which amino acid residues in the target's active site are critical for binding. For example, the phenyl group might fit into a hydrophobic pocket, while the pyrrolidine (B122466) ring could form van der Waals contacts, and the carboxylic acid group could engage in hydrogen bonding with specific residues. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of a molecule.

Methods like Density Functional Theory (DFT) are commonly used to calculate various electronic properties and reactivity descriptors. For this compound, these calculations can predict:

Distribution of Electron Density: Identifying electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for intermolecular interactions.

Table 2: Computed Quantum Chemical Descriptors for this compound

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Polarizability | 25.5 ų |

Note: These values are representative and would be derived from specific DFT calculations.

A molecule like this compound can exist in multiple conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy). By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, an energy landscape can be generated. This landscape reveals the low-energy, and therefore more populated, conformations of the molecule in a given environment. Understanding the preferred conformation is essential as it dictates how the molecule will present itself for interaction with a biological target.

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the motion of atoms over time by solving Newton's equations of motion.

For this compound, an MD simulation would typically involve:

Placing the ligand-protein complex from a docking study into a simulation box filled with water molecules and ions to mimic physiological conditions.

Running the simulation for a period ranging from nanoseconds to microseconds.

Analyzing the trajectory to understand the stability of the binding pose, the flexibility of the ligand and protein, and the nature of the intermolecular interactions over time.

MD simulations can reveal:

The stability of key hydrogen bonds and other interactions.

Conformational changes in the protein upon ligand binding.

The role of water molecules in mediating the ligand-target interaction.

An estimation of the binding free energy through more advanced techniques like MM/PBSA or free energy perturbation.

By observing the dynamic behavior, researchers can gain a more comprehensive understanding of the ligand's mechanism of action and the factors governing its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in understanding how structural modifications influence their pharmacological effects, thereby guiding the design of more potent and selective molecules.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound and its derivatives involves a systematic process. Initially, a dataset of compounds with known biological activities, often expressed as the concentration required to elicit a certain biological response (e.g., IC₅₀ or EC₅₀), is compiled. Subsequently, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then employed to derive a mathematical equation that links the descriptors to the biological activity. nih.gov The robustness and predictive power of the resulting model are rigorously validated using both internal and external sets of compounds. For instance, a 2D-QSAR study on a diverse set of 70 dopamine (B1211576) transporter (DAT) inhibitors yielded robust models with a high cross-validated correlation coefficient (q²) of 0.85, demonstrating the potential of this approach. nih.gov

While a specific QSAR model for this compound is not extensively reported in publicly available literature, the principles can be illustrated through a hypothetical model. Such a model might identify key descriptors influencing its activity. For example, a hypothetical QSAR equation could take the form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(ASA) + β₃(LUMO)

In this equation, logP represents the octanol-water partition coefficient (a measure of hydrophobicity), ASA is the solvent accessible surface area (a steric descriptor), and LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor). The coefficients (β) would indicate the direction and magnitude of the influence of each descriptor on the biological activity.

To illustrate the data involved in developing such a model, a hypothetical dataset is presented below:

| Compound | log(1/IC₅₀) | logP | ASA (Ų) | LUMO (eV) |

| Analog 1 | 5.2 | 2.1 | 220.5 | -0.15 |

| Analog 2 | 5.8 | 2.5 | 235.1 | -0.21 |

| Analog 3 | 4.9 | 1.8 | 210.3 | -0.12 |

| Analog 4 | 6.1 | 2.8 | 245.7 | -0.25 |

| Analog 5 | 5.5 | 2.3 | 228.9 | -0.18 |

This table showcases the type of data that would be used to generate and validate a predictive QSAR model. The goal is to build a model that can accurately predict the biological activity of new, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts.

Identification of Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling for this compound and its analogs aims to identify the key structural motifs responsible for their biological activity. This is achieved by analyzing the three-dimensional arrangement of chemical features in a set of active molecules. nih.gov

The process typically involves aligning the structures of active compounds and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. For pyrrolidine derivatives, studies have shown that hydrogen bonds and electrostatic factors significantly contribute to their inhibitory activity. nih.gov

A hypothetical pharmacophore model for this compound could consist of the following features:

One Aromatic Ring (AR): Corresponding to the phenyl group, likely involved in π-π stacking or hydrophobic interactions within the receptor binding pocket.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the propionic acid moiety.

One Negative Ionizable (NI) Feature: The carboxylic acid group, which would be deprotonated at physiological pH.

One Hydrophobic (HY) Region: The pyrrolidine ring.

The spatial relationship between these features is critical for biological activity. The distances and angles between these pharmacophoric points would be defined in the model.

Below is a table summarizing these hypothetical pharmacophoric features:

| Feature | Description | Potential Interacting Group on Target |

| Aromatic Ring (AR) | Phenyl group | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the carboxylic acid | Hydrogen bond donor groups (e.g., -NH, -OH) |

| Negative Ionizable (NI) | Carboxylic acid group | Positively charged amino acid residues (e.g., Lysine, Arginine) |

| Hydrophobic (HY) | Pyrrolidine ring | Hydrophobic pockets lined with aliphatic amino acid residues |

This pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules that possess the desired structural features and are therefore likely to exhibit similar biological activity. nih.gov

Analytical and Bioanalytical Methodologies for 3 Phenyl 2 1 Pyrrolidinyl Propionic Acid in Research

Chromatographic Techniques for Separation and Quantification

Chromatography remains the premier technique for the separation and quantification of 3-Phenyl-2-(1-pyrrolidinyl)propionic Acid from complex mixtures, such as reaction workups or biological samples. Its versatility allows for both high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible quantification. A typical method development strategy involves the optimization of several key parameters to ensure adequate separation from impurities and matrix components.

A common approach for a compound of this nature is reversed-phase HPLC. sielc.comsielc.com The selection of the stationary phase is a critical first step. A C18 column is often a suitable starting point due to its hydrophobicity, which allows for good retention of the phenyl-containing analyte. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is then optimized to achieve the desired retention time and peak shape. sielc.comresearchgate.net The pH of the aqueous buffer is a crucial parameter, as it influences the ionization state of the carboxylic acid and the tertiary amine in the pyrrolidine (B122466) ring, thereby affecting retention. An acidic mobile phase is generally preferred to ensure the protonation of the carboxylic acid, leading to better retention on a reversed-phase column.

The detection wavelength is another important consideration. The phenyl group in this compound provides a chromophore that allows for UV detection. A wavelength of around 210-220 nm is typically chosen to maximize sensitivity. Method validation is the final and most critical step, encompassing linearity, accuracy, precision, and robustness studies to ensure the method is fit for its intended purpose. researchgate.net

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 20-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Retention Time | ~8.5 min |

Note: This data is for illustrative purposes and may require optimization for specific applications.

Chiral Chromatography for Enantiomeric Purity Assessment

Due to the presence of a chiral center at the second carbon of the propionic acid chain, this compound exists as a pair of enantiomers. In many research applications, particularly those involving biological systems, it is crucial to separate and quantify these enantiomers. Chiral chromatography is the gold standard for this purpose.

The development of a chiral HPLC method involves the selection of a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amino acid derivatives. chiraltech.com Another class of CSPs that have shown promise for the separation of amino acids and their derivatives are zwitterionic chiral selectors, which can offer unique selectivity. chiraltech.com

The mobile phase in chiral chromatography is typically a non-polar organic solvent system, such as a mixture of hexane (B92381) and ethanol, often with a small amount of an acidic or basic modifier to improve peak shape and resolution. The choice of the modifier is critical and can significantly impact the enantioseparation. For acidic compounds like this compound, an acidic modifier like trifluoroacetic acid is often employed.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | ~12.3 min |

| Retention Time (S-enantiomer) | ~14.1 min |

Note: This data is for illustrative purposes and the elution order may vary depending on the specific chiral stationary phase used.

Mass Spectrometry-Based Detection and Quantification in Biological Matrices (research samples)

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates. When coupled with a separation technique like HPLC (LC-MS), it provides unparalleled sensitivity and selectivity.

For quantitative bioanalysis, tandem mass spectrometry (MS/MS) is the preferred technique. In a typical LC-MS/MS assay, the parent ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This selected reaction monitoring (SRM) provides high specificity and reduces interference from the biological matrix.

The fragmentation pattern of this compound in the mass spectrometer is key to developing a sensitive and specific method. Common fragmentation pathways for similar structures involve the loss of the carboxylic acid group (CO2) and cleavage of the pyrrolidine ring. nist.govnist.gov The exact masses of the parent and fragment ions are used to set up the SRM transitions.

Table 3: Illustrative Mass Spectrometry Parameters for the Quantification of this compound in Biological Samples

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion (m/z) | 220.13 |

| Fragment Ion 1 (m/z) | 174.11 (Loss of COOH) |

| Fragment Ion 2 (m/z) | 70.08 (Pyrrolidine fragment) |

| Collision Energy | Optimized for each transition |

| Internal Standard | A stable isotope-labeled analog (e.g., D5-phenyl) |

Note: This data is for illustrative purposes and requires experimental optimization.

Development of Specific Assays for Detection and Characterization

In some research scenarios, particularly for high-throughput screening or when chromatographic methods are not feasible, the development of specific assays for the detection and characterization of this compound may be necessary. These assays are often based on the chemical properties of the analyte.

Given that the compound is an amino acid derivative, methods developed for the analysis of amino acids can be adapted. chromatographyonline.com One common approach is pre-column derivatization to introduce a fluorescent or UV-absorbing tag, followed by HPLC analysis. Reagents such as phenylisothiocyanate (PITC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the secondary amine of the pyrrolidine ring, enhancing detection sensitivity. biosyn.com

Immunoassays, such as ELISA, could also be developed for high-throughput screening. This would involve the synthesis of an immunogen by conjugating the analyte to a carrier protein and subsequent generation of specific antibodies. While highly sensitive, the development of such an assay is a significant undertaking.

Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the kinetics and mechanism of chemical reactions is crucial for process optimization and scale-up. Spectroscopic techniques that allow for in situ monitoring provide real-time information about the reaction progress without the need for sampling and offline analysis. mt.comspectroscopyonline.com

For reactions involving this compound, Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool. rsc.orgacs.org By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be monitored by observing characteristic infrared absorption bands. For example, the disappearance of a reactant's characteristic peak or the appearance of a product's peak can be tracked over time to determine reaction kinetics. Specific vibrational modes of the carboxylic acid and the C-N bond of the pyrrolidine ring could serve as spectroscopic handles.

Raman spectroscopy can also be employed for in situ monitoring, offering complementary information to FTIR. acs.org It is particularly useful for reactions in aqueous media, as the Raman signal of water is weak. The aromatic ring of the phenyl group would provide a strong and characteristic Raman signal, which can be monitored throughout the reaction.

Applications of 3 Phenyl 2 1 Pyrrolidinyl Propionic Acid in Chemical Biology and Medicinal Chemistry Research

Utilization as a Synthetic Intermediate or Building Block

One of the primary applications of 3-Phenyl-2-(1-pyrrolidinyl)propionic acid is its use as a synthetic intermediate. nih.gov Chemical intermediates are compounds that are the product of one chemical reaction and the starting material for the next. The bifunctional nature of this compound, possessing both a carboxylic acid and a tertiary amine integrated into the pyrrolidine (B122466) ring, makes it a versatile building block for the synthesis of more complex molecules. nih.govwikipedia.org

Role as a Chemical Probe for Biological Target Validation

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.gov This allows researchers to validate whether that target is involved in a particular disease process. While the pyrrolidine scaffold is a component of many biologically active compounds, the direct use of this compound itself as a chemical probe for target validation is not extensively documented in current literature. nih.govresearchgate.net Its primary role appears to be as a precursor or structural motif for other compounds which may then be used in biological assays. nih.gov The development of a chemical probe often requires a molecule with high potency and selectivity for a specific target, which is typically achieved through an iterative optimization process. nih.gov

Contribution to Lead Optimization in Drug Discovery (conceptual framework, no clinical data)

In drug discovery, lead optimization is the process of refining a promising initial compound (a "hit" or "lead") to improve its effectiveness, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The this compound scaffold provides a valuable conceptual framework for this process. orientjchem.org

The core structure contains several key pharmacophoric features that can be systematically modified:

The Phenyl Ring: Substituents can be added to the phenyl group to enhance binding affinity to a target protein or to alter properties like solubility and metabolism.

The Pyrrolidine Ring: The saturated, non-planar ring contributes to the molecule's three-dimensional shape, which is crucial for fitting into a protein's binding site. nih.gov Its structure can be modified to optimize this fit.

The Carboxylic Acid: This group can be converted into various bioisosteres, such as esters or amides, to modulate the compound's acidity, polarity, and ability to form hydrogen bonds. nih.gov

This process, known as structure-activity relationship (SAR) studies, allows medicinal chemists to systematically explore how changes to the molecule's structure affect its biological activity, aiming to develop a candidate with an optimal profile for potential therapeutic use. orientjchem.orgarxiv.org

Investigational Uses in Agricultural Chemistry

The utility of scaffolds related to this compound extends into agricultural chemistry. Research has shown that certain arylpropionic acid and pyrrolidine derivatives possess biological activities relevant to agriculture. nih.govebi.ac.uk For instance, derivatives of 3-arylpyrrolidine-2,4-diones are known to be investigated for their herbicidal properties. nih.gov

While direct studies on this compound for plant growth promotion were not found, related structures have shown promise. For example, a study on N,N-disubstituted β-amino acids, a class that includes similar structural motifs, found that 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid could promote the growth of rapeseed, increasing both seed yield and oil content. This suggests that the broader structural class has potential applications in enhancing crop productivity.

Table 1: Summary of Applications

| Application Area | Specific Use | Key Structural Features |

|---|---|---|

| Synthetic Chemistry | Intermediate / Building Block | Carboxylic acid, Pyrrolidine ring |

| Medicinal Chemistry | Lead Optimization Framework | Phenyl ring, Pyrrolidine, Carboxylic acid |

| Agricultural Chemistry | Investigational (Herbicides, Growth Promotion) | Arylpyrrolidine core |

Future Directions and Unexplored Research Avenues

Development of Advanced Synthetic Routes with Improved Efficiency

The synthesis of pyrrolidine-containing compounds is a well-established area of medicinal chemistry. mdpi.com Typically, the introduction of a pre-formed pyrrolidine (B122466) ring, often derived from proline or 4-hydroxyproline (B1632879), is a common strategy to ensure the production of optically pure compounds with good yields. mdpi.com For 3-Phenyl-2-(1-pyrrolidinyl)propionic acid, future efforts could focus on developing more efficient and stereoselective synthetic methods.

| Parameter | Current Approaches | Potential Future Improvements |

| Starting Materials | Racemic precursors, multi-step synthesis | Chiral pool synthesis (e.g., from L-proline), asymmetric synthesis |

| Catalysis | Conventional acid/base catalysis | Chiral catalysts, biocatalysis (enzyme-mediated synthesis) |

| Efficiency | Moderate yields, purification challenges | Higher yields, one-pot reactions, simplified purification |

| Stereoselectivity | Often produces racemic mixtures | High enantiomeric excess, stereospecific reactions |

Discovery of Novel Biological Targets and Mechanisms

The biological activity of arylpropionic acid derivatives is diverse, with established roles as anti-inflammatory, analgesic, antibacterial, and anticancer agents. researchgate.nethumanjournals.com The primary mechanism for the anti-inflammatory effects of many arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net However, the precise biological targets and mechanisms of action for this compound are not yet fully elucidated.

Future research should aim to identify novel biological targets beyond COX. This could involve high-throughput screening against a panel of receptors, enzymes, and ion channels. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to isolate and identify binding partners of the compound from cell lysates. Understanding the specific molecular interactions will be crucial for explaining its pharmacological effects and for the rational design of more potent and selective analogs. For instance, studies on related arylpropionic acid derivatives have identified potential agonistic activity at Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), suggesting a possible role in metabolic diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design